2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione
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Overview
Description
2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the thiazole ring and the isoindoline-1,3-dione moiety in the structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 5-methylthiazole-2-amine. The reaction is carried out in a suitable solvent such as toluene under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring or the isoindoline-1,3-dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as anticonvulsant and anticancer properties.
Medicine: It is investigated for its potential use in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in its anticonvulsant activity, the compound may modulate ion channels and neurotransmitter receptors in the brain. In its anticancer activity, it may induce apoptosis and inhibit cell proliferation by targeting specific enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzothiazole-2-yl)methylisoindoline-1,3-dione
- N-Substituted isoindoline-1,3-dione derivatives
- Thalidomide and its analogs
Uniqueness
2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione is unique due to the presence of the 5-methylthiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetic profiles, biological activities, and therapeutic potentials .
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-7-6-13-12(17-7)14-10(15)8-4-2-3-5-9(8)11(14)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZPAKRQGUVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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